N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
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Overview
Description
The compound “N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide” belongs to a class of compounds known as 1,2,4-triazoles . These are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific arrangement of these atoms can vary, leading to different isomeric forms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,2,4-triazoles are known to undergo a variety of chemical reactions due to their versatile structure .Scientific Research Applications
Synthesis and Activity in Pharmaceutical Research
This compound, related to various triazolo and pyridazine derivatives, has been the subject of research for its synthesis and potential pharmaceutical applications. For instance, compounds with similar structures have been synthesized and evaluated for their anticonvulsant activity (Kelley et al., 1995); (Kelley et al., 1995). Similarly, some derivatives have shown antimicrobial activity, indicating potential as antibacterial and antifungal agents (Mostafa et al., 2008).
Antioxidant and Radical Scavenging Properties
Research into nitrogen-containing bromophenols, which share a common structural motif with the specified compound, suggests these compounds have significant antioxidant activity. This could indicate potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Potential in Anticancer Research
In a related study, benzimidazole derivatives containing triazole, a structural component similar to the compound , have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some derivatives exhibited potent anticancer properties (Menteşe et al., 2015).
Insecticidal Applications
In agricultural research, heterocycles incorporating a thiadiazole moiety, which is related to the compound's structure, have been synthesized and assessed as insecticidal agents against certain pests, suggesting potential applications in pest control (Fadda et al., 2017).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds in the 1,2,4-triazolo[4,3-b]pyridazines class have been found to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Compounds in the 1,2,4-triazolo[4,3-b]pyridazines class have been found to have diverse pharmacological activities .
Future Directions
Research into 1,2,4-triazoles and related compounds is ongoing, with a focus on developing new synthetic approaches and exploring their diverse pharmacological activities . This includes their potential use as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Properties
IUPAC Name |
N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN5OS/c22-16-5-1-14(2-6-16)13-30-20-10-9-18-25-26-19(28(18)27-20)11-12-24-21(29)15-3-7-17(23)8-4-15/h1-10H,11-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUGWMPLKEHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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